Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Its structure includes:
- 4-position: Chloro substituent (enhancing electrophilicity and influencing reactivity).
- 5-position: Methyl group (modulating steric and electronic properties).
- 6-position: Methyl ester (critical for solubility and further functionalization).
This compound is cataloged under Ref: 10-F701961 and is available from suppliers such as CymitQuimica and Santa Cruz Biotechnology (CAS: 832113-96-9) .
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-12-14(17)18-11(8-10-6-4-3-5-7-10)19-15(12)22-13(9)16(20)21-2/h3-7H,8H2,1-2H3 |
InChI Key |
OVUZWCXQWIEKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminothiophene derivatives with benzyl chloride and chloroacetyl chloride under specific conditions . The reaction conditions often involve the use of solvents like chloroform and neutralization with sodium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate exhibits notable antimicrobial activity. Its mechanism may involve interaction with specific enzymes or receptors in microbial pathways, influencing cellular functions and signaling processes. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound allow it to interact with critical biological targets involved in cancer progression .
Interaction Studies
Understanding the interactions of this compound with various biological targets is crucial for elucidating its mechanism of action. Binding affinity studies reveal how this compound interacts with enzymes and receptors that play vital roles in cellular processes. Such insights can guide the design of more effective derivatives with enhanced therapeutic profiles.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Contains a mercapto group | Antimicrobial | More reactive due to thiol group |
| Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Amino group at position 4 | Antiproliferative | Higher cytotoxicity against cancer cells |
| Methyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Amino group at position 4 | Anticancer | Similar activity but different substituents |
This table illustrates how variations in substituents can influence biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer properties of this compound using various cancer cell lines. The results demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This study supports the hypothesis that further development could yield effective anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to neuroprotective and anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of thieno[2,3-d]pyrimidine derivatives is a key site for modulating biological activity and physicochemical properties.
Notes:
Variations in the 2-Position and Ester Groups
The 2-position and ester moiety influence solubility and synthetic versatility.
Notes:
- Ethyl esters (e.g., in compound 14c) may offer slower hydrolysis rates than methyl esters, affecting prodrug design .
Biological Activity
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 885460-62-8) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 332.80 g/mol
- Structural Formula : The compound features a thieno[2,3-d]pyrimidine core with a methyl ester and a benzyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC values ranging from 29 to 59 µM against different cell lines, comparable to established inhibitors like sunitinib .
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. Specifically, it upregulates pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a mechanism conducive to cancer therapy .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- COX-2 Inhibition : In vitro studies reported that this compound significantly inhibits COX-2 activity with an IC value comparable to celecoxib (0.04 μmol), indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Target/Cell Line | IC Value |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | HepG2, MDA-MB-231 | 29 - 59 µM |
| Apoptosis Induction | Western Blot Analysis | HepG2 | Increased caspase-3 |
| Anti-inflammatory | COX-2 Inhibition | Enzymatic Assay | 0.04 μmol |
Case Studies
- Study on Apoptosis Induction : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated), indicating its effectiveness in triggering programmed cell death .
- In Vivo Pharmacokinetics : Further research into the pharmacokinetics of this compound is necessary to understand its bioavailability and efficacy in vivo. Initial studies suggest promising brain penetration capabilities, which are crucial for targeting central nervous system tumors .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Models interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina .
How are purification challenges addressed for this compound?
Advanced Research Question
Common issues include residual solvents or by-products. Solutions:
- Recrystallization : Use DMSO/water (1:1) or ethanol/water mixtures for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent improves separation .
What safety precautions are recommended when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
